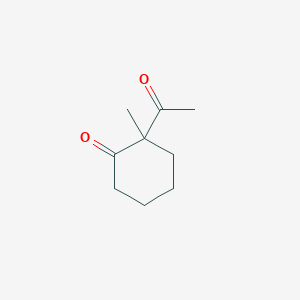
2-Acetyl-2-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2-methylcyclohexanone is an organic compound belonging to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with an acetyl group and a methyl group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-methylcyclohexanone typically involves the acetylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with acetic anhydride in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-2-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanones.
Aplicaciones Científicas De Investigación
2-Acetyl-2-methylcyclohexanone has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Acetyl-2-methylcyclohexanone involves its interaction with various molecular targets and pathways. The compound can undergo keto-enol tautomerism, where it exists in equilibrium between its keto and enol forms. This tautomerism plays a crucial role in its reactivity and interaction with other molecules. The presence of the acetyl and methyl groups influences its chemical behavior, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
2-Methylcyclohexanone: Similar in structure but lacks the acetyl group.
2-Acetylcyclohexanone: Similar but without the methyl group at the second position.
Cyclohexanone: The parent compound without any substituents
Uniqueness: 2-Acetyl-2-methylcyclohexanone is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-acetyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-7(10)9(2)6-4-3-5-8(9)11/h3-6H2,1-2H3 |
Clave InChI |
VMYSGMJDFWQFQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


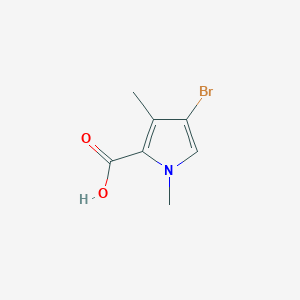
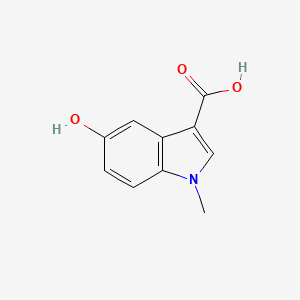
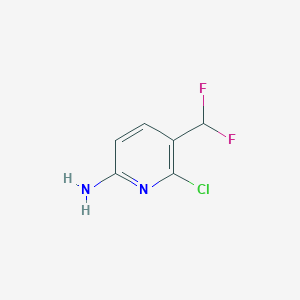

![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol](/img/structure/B15330562.png)
![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
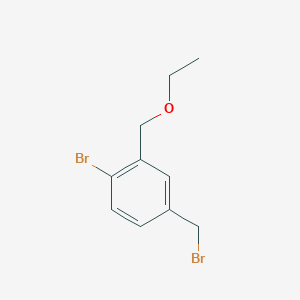
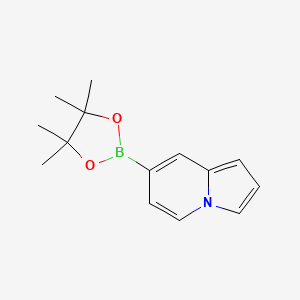

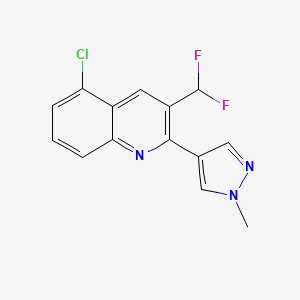
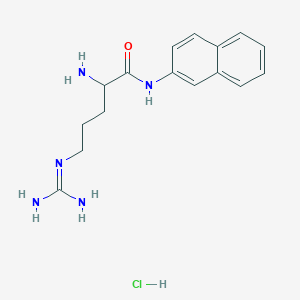
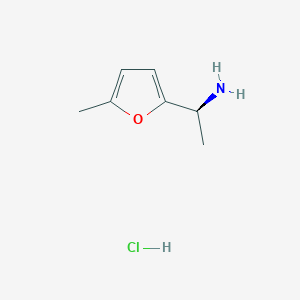
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
